Boc-D-his(tos)-OH

描述

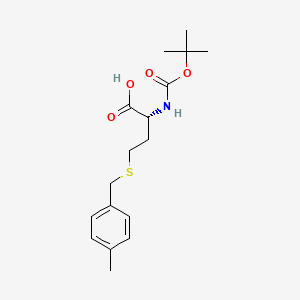

Boc-D-His(Tos)-OH is a chemical compound used for research purposes1. It is manufactured by MATRIX SCIENTIFIC1. The product is intended for use in testing and research, and is not suitable for use as a medicine, food, or household item1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Boc-D-His(Tos)-OH. However, it’s worth noting that this compound is commercially available and produced by companies like MATRIX SCIENTIFIC1.Molecular Structure Analysis

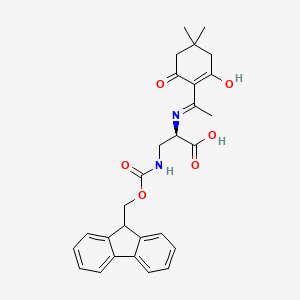

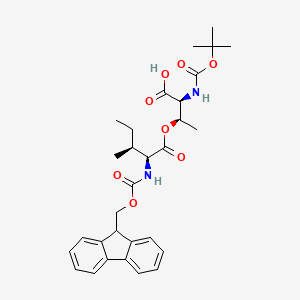

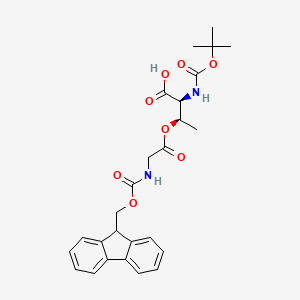

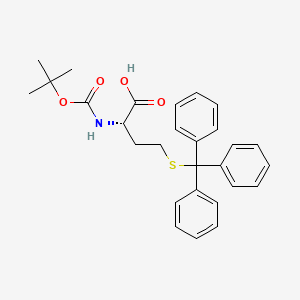

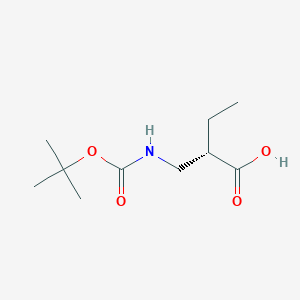

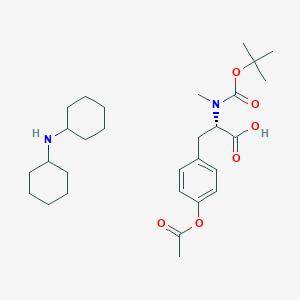

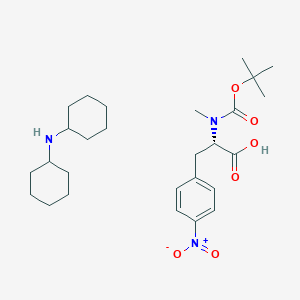

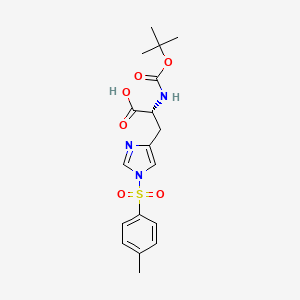

The molecular structure of Boc-D-His(Tos)-OH is complex. It’s important to note that the exact structure can vary depending on the specific form of the compound23.Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Boc-D-His(Tos)-OH.Physical And Chemical Properties Analysis

Boc-D-His(Tos)-OH has a molecular weight of 452.5 g/mol4. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 94. It also has a rotatable bond count of 104. The exact mass and monoisotopic mass is 452.19071386 g/mol4. The topological polar surface area is 146 Ų4. The compound is covalently bonded and has a complexity of 7554.科学研究应用

肽合成:在肽合成中,已经探讨了Boc-D-his(tos)-OH的使用,特别是在保护组氨酸衍生物的咪唑核时。Beyerman等人(1975年)发现,叔丁氧羰基(Boc)和其他基团适合在肽合成过程中保护咪唑核(Beyerman, H. C., Hirt, J., Kranenburg, P., Syrier, J. L. M., & Zon, A. V., 1975)。

DNA结合和裂解性能:在合成Cu(II)–二肽–酚配合物中使用Boc-D-his(tos)-OH显示出显著的DNA结合和裂解能力。这些涉及Boc-D-his(tos)-OH的配合物相比于类似报道的配合物表现出增强的DNA裂解性能(Reddy, P., & Raju, N., 2012)。

化学吸附现象:在与化学吸附相关的研究中,已经使用了键序守恒(BOC)方法来理解分子水平上的相互作用,尽管它并没有直接涉及Boc-D-his(tos)-OH。这项研究提供了关于各种表面上化学吸附的原子和分子热的见解(Shustorovich, E., 1986)。

肽链插入:在使用Boc-D-his(tos)-OH进行固相肽合成时,观察到了在肽链中存在额外甘氨酸残基的副产物,表明涉及该化合物的肽合成中存在特定的反应途径(Kusunoki, M., Nakagawa, S., Seo, K., Hamana, T., & Fukuda, T., 2009)。

安全和危害

As a research chemical, Boc-D-His(Tos)-OH should be handled with care. It is not intended for use as a medicine, food, or household item1. Any use outside of testing and research is not recommended1.

未来方向

The future directions of Boc-D-His(Tos)-OH largely depend on the needs of the scientific community. As a research chemical, it could be used in a variety of studies and experiments. However, specific future directions are not readily available.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research when dealing with specific chemicals or procedures.

属性

IUPAC Name |

(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJSEPKYJSEHW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146981 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-his(tos)-OH | |

CAS RN |

69541-68-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69541-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。